molecular formula C26H23F2N5O2 B10957706 7-(difluoromethyl)-5-(2-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-5-(2-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10957706
M. Wt: 475.5 g/mol
InChI Key: VLTVJWNQFQHRJM-UHFFFAOYSA-N
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Description

7-(difluoromethyl)-5-(2-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(difluoromethyl)-5-(2-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The process may include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the difluoromethyl group: This step may involve fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST).

    Attachment of the methoxyphenyl and indolyl groups: These steps may involve coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions may target the carbonyl group in the carboxamide.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicine, it may be investigated for its therapeutic potential, particularly in the treatment of diseases where pyrazolo[1,5-a]pyrimidines have shown efficacy.

Industry

In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(difluoromethyl)-5-(2-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the core structure and may have similar biological activities.

    Indole derivatives: Compounds with the indole moiety may exhibit similar pharmacological properties.

Uniqueness

The uniqueness of 7-(difluoromethyl)-5-(2-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities and therapeutic potential.

Properties

Molecular Formula

C26H23F2N5O2

Molecular Weight

475.5 g/mol

IUPAC Name

7-(difluoromethyl)-5-(2-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C26H23F2N5O2/c1-15-7-8-20-18(11-15)16(13-30-20)9-10-29-26(34)19-14-31-33-22(24(27)28)12-21(32-25(19)33)17-5-3-4-6-23(17)35-2/h3-8,11-14,24,30H,9-10H2,1-2H3,(H,29,34)

InChI Key

VLTVJWNQFQHRJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5=CC=CC=C5OC

Origin of Product

United States

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